Product packaging for Temacrazine(Cat. No.:CAS No. 197840-96-3)

Temacrazine

Número de catálogo: B1206043
Número CAS: 197840-96-3
Peso molecular: 638.7 g/mol
Clave InChI: BESDYXOPYOAWRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Temacrazine (NSC 687025) is a bistriazoloacridone derivative identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication . Its primary research value lies in its unique mechanism of action; it selectively blocks HIV-1 transcription during the post-integrative phase of the viral life cycle . This activity allows it to suppress virus production not only in acutely infected cells but also in chronically and latently infected cells containing integrated proviral DNA, which represent a significant challenge in HIV treatment . Mechanistic studies have shown that this compound effectively blocks the formation of HIV-1 RNA without interfering with the transcription of cellular genes or the function of key viral regulatory proteins like Tat and Rev . While it has been shown to inhibit the in vitro enzymatic activities of HIV-1 integrase, no evidence suggests that this is its primary mode of action within the cell . The compound does not affect virus attachment, fusion, or the enzymatic activities of HIV-1 reverse transcriptase or protease, and it is not directly virucidal, underscoring its specific action on viral transcription . The demonstration of in vivo anti-HIV-1 activity by this compound establishes bistriazoloacridones as a distinct class of pharmaceuticals with a novel target, making it a valuable tool for researchers investigating HIV-1 transcription mechanisms and potential therapeutic strategies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H34N10O2 B1206043 Temacrazine CAS No. 197840-96-3

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

197840-96-3

Fórmula molecular

C36H34N10O2

Peso molecular

638.7 g/mol

Nombre IUPAC

10-[3-[4-[3-[(8-oxo-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propylamino]-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one

InChI

InChI=1S/C36H34N10O2/c47-35-23-7-1-3-9-29(23)45-33-27(39-41-45)13-11-25(31(33)35)37-15-5-17-43-19-21-44(22-20-43)18-6-16-38-26-12-14-28-34-32(26)36(48)24-8-2-4-10-30(24)46(34)42-40-28/h1-4,7-14,37-38H,5-6,15-22H2

Clave InChI

BESDYXOPYOAWRZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC2=C3C4=C(C=C2)N=NN4C5=CC=CC=C5C3=O)CCCNC6=C7C8=C(C=C6)N=NN8C9=CC=CC=C9C7=O

SMILES canónico

C1CN(CCN1CCCNC2=C3C4=C(C=C2)N=NN4C5=CC=CC=C5C3=O)CCCNC6=C7C8=C(C=C6)N=NN8C9=CC=CC=C9C7=O

Otros números CAS

197840-96-3

Sinónimos

1,4-bis(3-(6-oxo-6H-v-triazolo(4,5,1-de)acridin-5-yl)aminopropyl)piperazine
NSC 687025
NSC-687025
temacrazine

Origen del producto

United States

Molecular and Cellular Mechanisms of Action

Interaction with Nucleic Acids

DNA Intercalation Properties of Acridine (B1665455) Class Compounds

Acridine derivatives are a well-established class of compounds known for their ability to interact with DNA, primarily through intercalation. This process involves the insertion of the planar, aromatic acridine ring system between adjacent base pairs of the DNA double helix eurekaselect.comfarmaciajournal.comnih.govpatsnap.comresearchgate.net. This intercalation disrupts the DNA's native structure, causing unwinding and elongation of the helix patsnap.com. The interactions are driven by a combination of hydrophobic forces, van der Waals forces, and π-π stacking interactions between the acridine chromophore and the DNA bases farmaciajournal.comnih.gov. These structural alterations can interfere with DNA-associated proteins and enzymes, impacting critical cellular processes patsnap.comirb.hr. While Temacrazine's specific DNA intercalation properties are not extensively detailed in the provided literature, its acridone (B373769) core suggests potential for such interactions, a common characteristic of this chemical class nih.govresearchgate.net.

Impact on DNA Replication and Transcription Processes

This compound selectively inhibits HIV-1 transcription, blocking the formation of viral RNA without affecting the transcription of cellular genes nih.govnih.gov. This selective inhibition occurs during the postintegrative phase of viral replication nih.govasm.org. Mechanistic studies indicate that this compound does not interfere with the HIV-1 Tat or Rev regulatory proteins, suggesting its target is a specific viral element required for transcription nih.govnih.govmdpi.com. While this compound's direct impact on host DNA replication and transcription processes is not explicitly detailed, its primary antiviral mechanism is centered on disrupting viral RNA synthesis nih.govnih.gov. The broader class of DNA intercalators, however, can inhibit DNA replication and transcription by physically obstructing these processes or by affecting the enzymes involved patsnap.comirb.hr.

Enzyme Inhibition Studies

Inhibition of HIV-1 Integrase Activity In Vitro

This compound has demonstrated inhibitory activity against HIV-1 integrase in vitro. Studies indicate that it inhibits both the 3' processing and strand transfer activities of the enzyme nih.govnih.gov.

Analysis of 3' Processing Inhibition

This compound: A Selective Inhibitor of HIV-1 Transcription

This compound is a bis-triazoloacridone derivative that has demonstrated significant antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1). Its mechanism of action is characterized by the selective inhibition of viral transcription, distinguishing it from many other antiretroviral agents. Research indicates that this compound operates through a unique pathway, primarily targeting the processes essential for HIV-1 RNA formation, while largely sparing host cellular functions.

Targeting Viral Transcription Pathways

Selective Inhibition of HIV-1 RNA Formation

This compound effectively blocks the formation of HIV-1 RNA, thereby preventing the synthesis of viral genetic material and subsequent viral protein production nih.govnih.gov. This inhibition of viral RNA generation is highly potent, with 50% inhibition of virus production observed in the nanomolar range, specifically between 0.1 to 10 nM nih.govnih.govresearchgate.net. The compound has demonstrated efficacy against a broad spectrum of HIV-1 strains, including those that have developed resistance to existing reverse transcriptase inhibitors like zidovudine, nevirapine, and didanosine (B1670492) researchgate.net.

Table 2: Antiviral Activity of this compound

ParameterValue
EC50 (Virus Production Inhibition)0.1–10 nM

Condensation Reactions in this compound Synthesis

Non-Interference with Cellular Gene Transcription

A key characteristic of this compound's activity is its selectivity. Mechanistic studies have confirmed that this compound inhibits HIV-1 RNA formation without adversely affecting the transcription of cellular genes nih.govnih.gov. For instance, analyses of cellular β-actin gene expression via Northern blotting showed no discernible impact from this compound treatment nih.gov. Furthermore, the compound has been shown to be specific for HIV-1, as it does not inhibit HIV-2 or Simian Immunodeficiency Virus (SIV) researchgate.netmdpi.comnih.gov. This selective action highlights its potential as a targeted antiviral agent.

Modification of Piperazine (B1678402) Linker and Terminal Groups

Independence from HIV-1 Tat and Rev Regulatory Proteins

This compound's mechanism of action does not appear to involve direct interference with the critical HIV-1 regulatory proteins Tat and Rev, or their associated RNA elements (TAR and RRE, respectively) nih.govnih.govmdpi.comnih.gov. Cotransfection assays have indicated that this compound fails to inhibit transactivation of LTR-CAT reporter constructs mediated by exogenous Tat, nor does it disrupt the interactions between Tat and TAR or Rev and RRE nih.govnih.gov. This suggests that this compound's antiviral effect is independent of these essential viral regulatory pathways.

Proposed Unidentified Viral Transcription Target

Given that this compound's activity is not attributed to interference with known viral regulatory proteins like Tat and Rev, or with cellular transcription machinery, it is hypothesized that the compound targets a distinct, as-yet-unidentified viral component essential for HIV-1 transcription nih.govnih.govmdpi.comnih.gov. This proposed target is believed to be highly specific for HIV-1 transcription processes.

Influence on HIV-1 Long Terminal Repeat (LTR) Elements

This compound's influence on the HIV-1 Long Terminal Repeat (LTR) elements has been indirectly assessed through its failure to inhibit Tat-mediated transactivation of LTR-reporter constructs nih.govnih.gov. This indicates that this compound does not directly interfere with the LTR's ability to initiate transcription when activated by the Tat protein. Instead, its effect is downstream of this initial activation, on the subsequent RNA formation process.

Compound List:

this compound

Proposed Unidentified Viral Transcription Target

Absence of Interaction with Other Viral Targets

Investigations into this compound's antiviral activity have revealed that its mechanism of action does not involve interference with several critical stages of the HIV-1 life cycle, including the function of essential viral enzymes and the initial steps of viral entry.

Lack of Inhibition of HIV-1 Reverse Transcriptase

This compound has been evaluated for its impact on HIV-1 reverse transcriptase, an enzyme crucial for converting the virus's RNA genome into DNA, a prerequisite for integration into the host cell's genome frontiersin.orgmerckmanuals.com. Research findings indicate that this compound does not interfere with the enzymatic activities of HIV-1 reverse transcriptase nih.govnih.govresearchgate.net. This suggests that this compound's antiviral efficacy is not mediated through the inhibition of this vital enzyme.

Lack of Inhibition of HIV-1 Protease

The HIV-1 protease is another essential enzyme responsible for cleaving viral polyproteins into mature, functional proteins required for the assembly of new infectious virions merckmanuals.combiomedpharmajournal.orgnih.gov. Studies have demonstrated that this compound does not inhibit the activity of HIV-1 protease nih.govnih.govresearchgate.net. This finding further delineates this compound's mechanism, indicating it does not target the viral maturation process orchestrated by this enzyme.

Non-Impact on Virus Attachment or Fusion to Host Cells

The initial phase of HIV-1 infection involves the virus attaching to and fusing with host cells. This process is mediated by viral envelope glycoproteins interacting with cellular receptors, such as CD4 frontiersin.orgmerckmanuals.combiomedpharmajournal.org. Research has shown that this compound does not interfere with virus attachment or fusion to host cells nih.govnih.govresearchgate.net. This indicates that this compound does not act as an entry inhibitor by blocking the initial steps of viral entry into target cells.

Absence of Direct Virucidal Effects

While this compound effectively inhibits HIV-1 replication, it does not exert its effect by directly killing or inactivating the virus particles themselves. Studies have concluded that this compound is not directly virucidal nih.govnih.govresearchgate.netresearchgate.netasm.org. This means that its antiviral activity is achieved through mechanisms that interfere with viral replication processes within the host cell, rather than by directly destroying the virions. For instance, while this compound applied after virus adsorption significantly inhibited infection, it was noted that it was not directly virucidal nih.gov.

Research Findings: this compound's In Vitro Integrase Inhibition

While this compound does not target several key viral components, research has identified specific inhibitory activity against HIV-1 integrase. Integrase is responsible for inserting viral DNA into the host cell genome. In vitro studies have shown that this compound inhibits the 3' processing and strand transfer activities of HIV-1 integrase.

Target Enzyme/ProcessIn Vitro ActivityIC50 (nM)
HIV-1 Integrase (3' processing)Inhibitory~50
HIV-1 Integrase (strand transfer)Inhibitory~50

Note: The IC50 values are approximate and derived from multiple studies nih.govnih.govresearchgate.net.

Compound List

this compound

Preclinical Pharmacological Investigations

Antiviral Activity in Cellular Models

Temacrazine has been evaluated for its ability to inhibit HIV-1 replication across various cellular models, including those representing acute, chronic, and latent phases of infection. Its activity is characterized by nanomolar potency and a high degree of selectivity for HIV-1.

This compound effectively inhibits acute HIV-1 infections in cell lines. Studies have shown that when applied after virus adsorption to host cells, this compound can achieve over 90% inhibition of infection. This suggests that the compound's antiviral effect is dependent on the presence of viral components within the cell post-entry, rather than through direct virucidal action or interference with initial virus attachment. nih.govnih.gov

The compound exhibits potent activity in suppressing virus production from chronically infected cell systems, such as H9 cells. In these models, this compound has been shown to reduce virion-associated reverse transcriptase activity at nanomolar concentrations. nih.govresearchgate.net

This compound is a potent inhibitor of virus production from latently infected cell lines, including U1 and ACH-2 cells, which harbor integrated HIV-1 proviral DNA. Its efficacy in these models is observed when the compound is administered either prior to, simultaneously with, or up to 24 hours after induction of viral expression with agents like Tumor Necrosis Factor Alpha (TNF-α). nih.govresearchgate.net

Table 1: this compound Inhibition of HIV-1 in Latently Infected Cell Lines

Cell LineInduction AgentTreatment Timing (relative to induction)EC50 Range (nM)Cytotoxicity Observed (µM)
U1TNF-αPrior to, Simultaneous, or +24h after0.1 – 101 – 10
ACH-2TNF-αPrior to, Simultaneous, or +24h after0.1 – 101 – 10

Note: EC50 values represent the concentration of this compound that inhibits virus production by 50%.

This compound has demonstrated activity against HIV-1 strains that are resistant to established reverse transcriptase inhibitors. Specifically, it has been shown to inhibit acute infections with strains resistant to zidovudine, nevirapine, and didanosine (B1670492). This suggests that its mechanism of action is distinct from that of these drug classes. nih.govresearchgate.net

A key characteristic of this compound's antiviral profile is its high specificity for HIV-1. The compound has been shown to lack inhibitory activity against other retroviruses, including HIV-2 and Simian Immunodeficiency Virus (SIV). This selective action underscores its targeted mechanism against HIV-1. nih.govresearchgate.net

The antiviral effects of this compound exhibit a prolonged duration. A brief 30-minute pulse exposure of U1 cells to this compound resulted in a sustained reduction in virion-associated p24 production for up to 10 days of culture. Furthermore, this compound's effectiveness in inhibiting infection is observed when applied post-virus adsorption, while pretreatment of cells does not yield the same level of inhibition, indicating a requirement for viral components to be present for the compound to exert its effect. nih.govresearchgate.net

Table 2: Temporal Aspects of this compound's Antiviral Efficacy

Treatment ConditionObserved EffectDuration of Effect
30-min pulse exposure to U1 cellsProlonged reduction in virion-associated p24 productionUp to 10 days
Application after virus adsorption (HeLa-CD4-LTR-β-gal)>90% inhibition of infectionNot specified
Pretreatment of cells (HeLa-CD4-LTR-β-gal)Did not inhibit virus expressionN/A
Addition relative to TNF-α induction (U1/ACH-2 cells)Equally effective when added 24h prior, simultaneously, or 24h after inductionNot specified

This compound also inhibits the in vitro 3′ processing and strand transfer activities of HIV-1 integrase, with a 50% inhibitory concentration (IC50) of approximately 50 nM. However, no inhibitory effect on the intracellular integration of proviral DNA into the host cell genome during the early phase of infection has been detected. This suggests that this compound's primary antiviral action occurs post-integration, likely by interfering with viral transcription. nih.govnih.gov

Compound List

this compound

Human Immunodeficiency Virus Type 1 (HIV-1)

Tumor Necrosis Factor Alpha (TNF-α)

U1 cell lines

ACH-2 cell lines

H9 cells

HIV-2

Simian Immunodeficiency Virus (SIV)

Zidovudine

Nevirapine

Didanosine

HIV-1TR (this compound-resistant HIV-1 strain)

HIV-1IIIB (Wild-type HIV-1 strain)

Tat (HIV-1 regulatory protein)

Rev (HIV-1 regulatory protein)

TAR (Transactivation Response element)

RRE (Rev Response Element)

p24 (HIV-1 capsid protein)

Reverse Transcriptase (RT)

Protease

Integrase

NCp7 (Nucleocapsid protein 7)

HeLa–CD4–LTR–β-gal cells

HIV-1Ba-L

Absence of Activity Against Non-HIV Retroviruses (e.g., HIV-2, SIV)

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in drug discovery, investigating how variations in a molecule's chemical structure influence its biological activity who.intresearchgate.netresearchgate.net. For this compound, SAR studies aim to identify the specific structural features responsible for its potent and selective inhibition of HIV-1 transcription.

Correlation Between Structural Modifications and Biological Activity

While comprehensive SAR data specifically detailing the modification of this compound's structure and its resulting impact on antiviral efficacy is not extensively detailed in readily available literature, the compound's general structure has been linked to its potent activity. This compound, identified as 1,4-bis[3-(6-oxo-6H-v-triazolo[4,5,1-de]acridin-5-yl)amino-propyl]piperazine, exhibits antiviral activity in the nanomolar range (EC50 values between 0.1-10 nM) with significantly lower cytotoxicity (observed at concentrations approximately 1,000-fold higher) researchgate.netmdpi.comnih.gov. This wide therapeutic window suggests that its core structure is well-tolerated and effective. Studies have indicated that this compound's efficacy is highly specific for HIV-1, as it does not inhibit HIV-2 or SIV researchgate.netnih.gov. This specificity implies that certain structural elements within this compound are critical for its interaction with HIV-1 specific targets, differentiating it from broader antiviral agents.

Identification of Key Pharmacophores for Antiviral Efficacy

The precise identification of key pharmacophores for this compound's antiviral efficacy remains an area requiring further detailed investigation. However, its classification as a bis-triazoloacridone derivative suggests that the acridone (B373769) core and the triazole moieties, along with the piperazine (B1678402) linker, likely contribute significantly to its binding and inhibitory properties researchgate.netmdpi.com. The compound's ability to selectively inhibit HIV-1 transcription, independent of Tat/TAR interactions or other known antiviral targets like reverse transcriptase or protease, points towards a unique pharmacophore that interacts with a specific, yet unidentified, component of the HIV-1 transcriptional machinery mdpi.comnih.govnih.gov. Further research involving systematic chemical modifications and biological evaluation would be necessary to pinpoint the exact pharmacophoric groups responsible for its potent antiviral activity.

Resistance Mechanism Studies

Understanding how viruses develop resistance to antiviral compounds is crucial for developing effective long-term therapeutic strategies. For this compound, studies have initiated the investigation into resistance mechanisms.

Analysis of Mutations Leading to this compound Resistance

The development of this compound-resistant HIV-1 strains has been achieved through serial passage of the virus in escalating doses of the compound nih.gov. While this process demonstrates the potential for resistance to emerge, the specific genetic mutations responsible for this acquired resistance have not been fully elucidated or published separately nih.gov. Typically, antiviral drug resistance in viruses like HIV arises from mutations in the viral genome that alter the target protein's structure, thereby reducing the drug's binding affinity or efficacy nih.govscinews.uz. Future research will likely focus on identifying these specific mutations in the viral genome of this compound-resistant strains to understand the underlying molecular basis of resistance.

Impact of Resistance Mutations on Viral Transcription Elements

The precise impact of potential this compound resistance mutations on viral transcription elements, such as the Long Terminal Repeat (LTR) or the Tat protein, is an area that requires dedicated investigation. Given that this compound selectively inhibits HIV-1 transcription mdpi.comnih.gov, it is plausible that resistance mutations could arise in viral proteins or regulatory elements involved in this process. For instance, mutations affecting the interaction of the Tat protein with the Transactivation Response (TAR) element, or alterations in other cellular or viral factors that modulate transcription initiation or elongation, could potentially confer resistance mdpi.com. Early observations suggest that this compound's inhibition of HIV-1 replication is reversed by LTR mutations that increase the basal rate of viral transcript initiation, hinting at a potential mechanism where viral transcription machinery becomes less dependent on the target affected by this compound. However, a detailed analysis of how specific resistance mutations affect the efficiency and regulation of viral transcription elements remains to be explored.

Advanced Research Methodologies and Future Directions

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling offer powerful in silico tools to predict and understand molecular interactions, providing insights that complement experimental studies. These methods are vital for characterizing how compounds like Temacrazine interact with their biological targets at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein receptor, thereby estimating the binding affinity csic.esschrodinger.comnih.govijpras.commdpi.comfrontiersin.orgnottingham.ac.ukresearchgate.netmdpi.com. This process involves fitting a ligand into the binding site of a target molecule, generating various poses, and scoring them based on predicted binding energies. For this compound, docking studies could be instrumental in elucidating its interaction with potential targets such as HIV-1 integrase, enzymes involved in DNA replication, or other as-yet-unidentified viral or cellular targets. By simulating the binding of this compound to these macromolecules, researchers can predict key interaction points, hydrogen bonds, and hydrophobic contacts, which can guide the design of more potent or selective analogs. While specific published docking studies focusing on this compound were not found in the provided search results, this methodology is a standard approach for investigating compounds with known biological activities and potential targets.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions, tracking the movement of atoms and molecules over time stanford.edunih.govnih.govcreative-biostructure.comnih.govnih.govmdpi.commkjc.in. These simulations can reveal the conformational flexibility of both the ligand and the target macromolecule, as well as the stability of the complex formed. For this compound, MD simulations could offer critical insights into its dynamic behavior, including how its structure changes upon binding to DNA or enzymes, and how these conformational dynamics influence its biological activity. Understanding the dynamic nature of these interactions is crucial, as static models may not fully capture the complex interplay between this compound and its targets. Such simulations can help identify key conformational states relevant to this compound's mechanism of action, such as its DNA intercalation or enzyme inhibition. As with docking, specific MD simulation studies on this compound were not explicitly detailed in the search results, but the technique is fundamental for a deeper understanding of its molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a correlation between the chemical structure of a compound and its biological activity nih.govwikipedia.orgnih.govexcli.demdpi.com. By analyzing a series of compounds with varying structures and their corresponding activities, QSAR models can predict the activity of new, unsynthesized molecules. For this compound, QSAR analysis could be employed to identify critical structural features responsible for its antiviral or anticancer potency and selectivity. This could involve developing models that predict the activity of this compound analogs based on descriptors like molecular weight, lipophilicity, electronic properties, and topological indices. Such predictive models are invaluable for rational drug design, enabling the optimization of lead compounds like this compound to enhance efficacy, reduce toxicity, or alter pharmacokinetic properties.

Molecular Dynamics Simulations for Conformational Analysis

Biophysical Characterization of Molecular Interactions

Biophysical techniques provide experimental validation for computational predictions and offer direct measurements of molecular interactions, quantifying binding affinities and kinetic parameters.

Binding affinity studies are essential for quantitatively assessing the strength of interaction between a drug molecule and its biological target mdpi.complos.orgnih.govnih.gov. These studies, often employing techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays, yield parameters such as dissociation constants (Kd) or inhibition constants (Ki). While direct experimental binding affinity data for this compound to specific macromolecules were not detailed in the search results, its reported nanomolar antiviral activity against HIV-1 (EC50 values of 0.1-10 nM) and its in vitro inhibition of HIV-1 integrase (~50 nM IC50) strongly suggest a high binding affinity to its relevant targets researchgate.netnih.govresearchgate.net. Precise determination of these affinities would provide a quantitative basis for its therapeutic efficacy and help in comparing its potency against other inhibitors.

Enzyme kinetics studies are crucial for understanding how inhibitors affect enzyme activity and for characterizing the nature of these interactions pharmaguideline.comkhanacademy.orgwolfram.comsigmaaldrich.com. By analyzing reaction rates at varying substrate and inhibitor concentrations, researchers can determine kinetic parameters like Michaelis constant (Km), maximum velocity (Vmax), and inhibition constants (Ki). These analyses also help classify inhibitors as competitive, non-competitive, uncompetitive, or mixed. Given this compound's known inhibition of HIV-1 integrase and its broader effect on HIV-1 transcription, kinetic analyses would be vital to characterize the precise mechanism of enzyme inhibition. For instance, determining whether this compound acts as a competitive inhibitor by binding to the active site of integrase or through another mechanism would provide critical insights for drug development. Such studies would quantify its inhibitory potency and mechanism, guiding the development of more effective antiviral agents.

Summary of Key Quantitative Findings for this compound:

ParameterValueTarget/ContextReference
Antiviral EC50 (HIV-1)0.1-10 nMAcute, chronic, and latent HIV-1 infections researchgate.net
HIV-1 Integrase IC50 (in vitro)~50 nMHIV-1 integrase enzyme activity nih.govresearchgate.net
Cytotoxicity>1-10 µMObserved at concentrations ~1,000-fold higher researchgate.net

Compound List:

this compound

Binding Affinity Studies with Target Macromolecules

Development of Novel Research Tools and Probes

Acridine (B1665455) derivatives, characterized by their planar, tricyclic structure and inherent fluorescence, are widely recognized for their utility as research tools in biological and chemical investigations ontosight.aiontosight.ai. Their ability to intercalate into DNA makes them valuable for visualizing and studying nucleic acid structures and cellular processes ontosight.aiontosight.aiscbt.com.

More specifically, certain acridine derivatives have been developed as sophisticated chemosensors. Acridinediones, for instance, have been explored for their selective detection of anions, particularly fluoride (B91410) ions, employing a combination of spectroscopic techniques and theoretical computational studies rsc.orgrsc.org. Similarly, acridine-based thiosemicarbazones have been designed as "turn-on" chemosensors, exhibiting high selectivity for fluoride anions through mechanisms elucidated by density functional theory (DFT) calculations royalsocietypublishing.orgdatadryad.org. Furthermore, acridine-4-carboxamides have demonstrated utility in enhancing the thermal stability of short oligodeoxynucleotide probes, thereby improving the discrimination of single-base mismatches in molecular diagnostics oup.com.

While this compound itself is not explicitly reported as a developed research probe, its structural class (acridines) forms the basis for several such tools. Research into its properties has included brief mentions of its use in contexts related to fluorescence quenching studies bioone.org, though detailed methodologies for its application as a probe are not extensively described in the available literature.

Exploration of this compound as a Scaffold for Chemical Biology

The acridine core structure is a well-established scaffold in medicinal chemistry and drug discovery, serving as a foundational element for designing molecules with diverse biological activities mdpi.comlifechemicals.com. Its semi-planar and hydrophobic nature allows for interactions with various biomolecular targets mdpi.com. This compound, being a bistriazoloacridone derivative bioone.org, possesses this core acridine structure.

Chemical biology often leverages such scaffolds to create novel molecules with specific functionalities. However, the existing research does not detail the exploration of this compound as a scaffold for the synthesis of new chemical biology tools or therapeutic agents. The focus for this compound has predominantly been on its intrinsic biological activity, particularly its antiviral properties, rather than its utility as a building block for novel molecular designs.

Novel Applications in Non-Mammalian Biological Systems

Information regarding the application of this compound in non-mammalian biological systems, particularly in a non-clinical research context, is not available in the reviewed literature. While acridine derivatives have found applications in areas such as dyes for textiles royalsocietypublishing.org, the specific utility of this compound in organisms like bacteria, fungi, plants, or insects for research purposes has not been documented. The broader field of chemical biology increasingly utilizes non-mammalian models for studying biological processes and toxicology due to their genetic tractability and conserved pathways nih.gov, but this compound has not been highlighted in this capacity.

Theoretical Frameworks for Understanding Acridine-Based Compound Selectivity

Understanding the selectivity of chemical compounds is crucial for developing targeted therapies and precise research tools. Theoretical frameworks, particularly computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating these mechanisms.

For acridine derivatives, theoretical studies have been employed to explain their selectivity, notably in the context of anion sensing. For instance, the selective recognition of fluoride ions by acridinediones and acridine-based thiosemicarbazones has been rationalized through DFT calculations, which analyze interactions, structural changes, and binding energies between the compounds and various anions rsc.orgrsc.orgroyalsocietypublishing.orgdatadryad.org. These studies often involve comparing the behavior of the acridine derivative with different anions to pinpoint the basis of its selectivity.

Table 1: Selectivity of Acridine Derivatives as Chemosensors

Acridine Derivative ClassTarget AnalytePrimary Selectivity Mechanism (if specified)Key Spectroscopic/Theoretical Methods Used
AcridinedionesFluoride (F⁻)Proton abstractionTD-DFT, UV-Vis, Fluorescence, ¹H NMR
Acridine ThiosemicarbazonesFluoride (F⁻)Proton abstraction, binding energiesDFT, UV-Vis, Fluorescence, ¹H NMR
Acridine-4-carboxamidesN/AEnhanced thermal stability for DNA probesN/A (focus on probe performance)

While this compound demonstrates selective inhibition of HIV-1 transcription mdpi.comnih.gov, the precise theoretical frameworks underpinning this selectivity remain largely uncharacterized in the literature. Further computational investigations could potentially shed light on its molecular interactions and target specificity.

Compound List:

this compound

Acridinediones

Acridine-based thiosemicarbazones

Acridine-4-carboxamides

Acridines

Q & A

Q. What is the established mechanism of action of Temacrazine in inhibiting viral transcription, and what experimental models validate this?

this compound functions as a transcription (transactivation) process inhibitor, particularly targeting viral mRNA synthesis in HIV research. Key validation methods include:

  • Luciferase reporter assays to quantify transcriptional suppression in HIV-1 LTR-driven systems .
  • Dose-response studies measuring IC₅₀ values in T-cell lines (e.g., MT-4 cells) to assess potency across concentrations.
  • Comparative controls using known inhibitors (e.g., fluoroquinolone K-12) to benchmark efficacy . Methodological Note: Replicate experiments with at least three biological replicates to ensure statistical robustness, as emphasized in pharmacological assay design .

Q. What in vitro models are most appropriate for initial efficacy testing of this compound?

  • Primary human peripheral blood mononuclear cells (PBMCs) infected with HIV-1 strains (e.g., IIIB or BaL) to mimic physiological conditions.
  • Immortalized T-cell lines (e.g., Jurkat or CEM) for high-throughput screening of transcriptional inhibition.
  • Validation via p24 antigen ELISA to quantify viral replication suppression post-treatment . Critical Step: Include viability assays (e.g., MTT or ATP-based) to distinguish antiviral activity from cytotoxicity .

Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?

  • Step 1: Conduct preliminary cytotoxicity assays (24–72 hours) to determine the compound’s CC₅₀ (50% cytotoxic concentration).
  • Step 2: Use logarithmic dilution series (e.g., 0.1–100 μM) to test antiviral activity, ensuring coverage of sub-cytotoxic ranges.
  • Step 3: Calculate selectivity indices (SI = CC₅₀/IC₅₀) to prioritize concentrations with SI >10 . Data Interpretation: Cross-validate results with orthogonal assays (e.g., flow cytometry for apoptosis markers) to confirm specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s efficacy data across different cell lines or viral strains?

  • Hypothesis-driven troubleshooting:

Compare viral strain genotypes (e.g., clade-specific LTR variations) using sequencing to identify resistance markers.

Assess cell-specific factors (e.g., expression levels of host transcription factors like NF-κB) via qPCR or Western blot .

  • Meta-analysis approach: Systematically aggregate data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., assay protocols, passage numbers) .
    Recommendation: Publish negative findings with detailed methodology to aid reproducibility .

Q. How can researchers optimize experimental protocols for this compound’s synergy studies with other antiretroviral agents?

  • Experimental Design:
  • Use a checkerboard assay to test combinations with entry inhibitors (e.g., T-20) or integrase inhibitors (e.g., diketoacids).
  • Calculate combination indices (CI) via the Chou-Talalay method, where CI <1 indicates synergy .
    • Data Analysis:
  • Employ Bliss independence or Loewe additivity models to quantify interaction effects.
  • Validate with time-course studies to assess delayed synergistic outcomes .
    Key Consideration: Predefine statistical power (e.g., n ≥ 6 replicates) to mitigate false positives in combination screens .

Q. What advanced methodologies validate this compound’s target engagement in transcriptional inhibition?

  • Chemical proteomics: Use affinity chromatography with this compound-linked beads to pull down interacting host/viral proteins, followed by LC-MS/MS identification .
  • Cryo-EM or X-ray crystallography: Resolve structural interactions between this compound and the transactivation response (TAR) RNA complex .
  • Single-molecule imaging: Track real-time RNA polymerase II activity in live cells using fluorescent reporters (e.g., HaloTag systems) . Quality Control: Include negative controls (e.g., inactive analogs) to confirm binding specificity .

Methodological Resources & Best Practices

  • Data Reporting: Adopt the "MIAME" (Minimum Information About a Microarray Experiment) standards for transcriptomics data .
  • Statistical Rigor: Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons; report exact p-values and effect sizes .
  • Literature Synthesis: Leverage systematic review tools like Rayyan or Covidence to screen and categorize primary studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.